molecular formula C17H13N5O2S2 B3205642 3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040652-14-9

3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3205642
CAS No.: 1040652-14-9
M. Wt: 383.5 g/mol
InChI Key: GSYJHPPXBDQFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a sophisticated heterocyclic compound designed for pharmaceutical research and chemical biology applications. This molecular architecture incorporates multiple pharmacologically privileged motifs, including a thieno[3,2-d]pyrimidin-4-one core, a cyclopropyl substituent, and a 1,2,4-oxadiazole ring linked to a pyridinyl group via a methylsulfanyl bridge. The structural complexity of this compound suggests potential as a key intermediate in medicinal chemistry programs, particularly in the development of kinase inhibitors and other targeted therapeutics. Compounds featuring the thienopyrimidine scaffold have demonstrated significant biological relevance in various drug discovery efforts, while the 1,2,4-oxadiazole moiety is recognized for its metabolic stability and role in molecular recognition processes. The strategic incorporation of both pyridine and cyclopropyl elements enhances the potential for target engagement and optimization of physicochemical properties. This reagent is offered exclusively for research applications in chemical biology, structure-activity relationship studies, and lead optimization campaigns. It is supplied with comprehensive analytical characterization data to ensure research reproducibility. This product is intended for research use only by qualified laboratory professionals and is not approved for human consumption, diagnostic use, or therapeutic applications. Researchers should consult safety data sheets prior to use and implement appropriate handling procedures for organic compounds of this nature.

Properties

IUPAC Name

3-cyclopropyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S2/c23-16-14-11(6-8-25-14)19-17(22(16)10-4-5-10)26-9-13-20-15(21-24-13)12-3-1-2-7-18-12/h1-3,6-8,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYJHPPXBDQFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the 1,2,4-Oxadiazole Moiety: This can be done through the reaction of hydrazides with nitriles under oxidative conditions to form the oxadiazole ring.

    Final Assembly: The final step involves the coupling of the thieno[3,2-d]pyrimidin-4-one core with the oxadiazole moiety, often using a sulfanyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linker, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinone core, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclopropyl group or the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the oxadiazole and pyrimidinone rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidin-4-one core can interact with nucleic acids or proteins, while the oxadiazole moiety can form hydrogen bonds or hydrophobic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed:

3-Arylideneamino-substituted thieno-pyrimidinones (e.g., compounds 4a–4h from ): Synthesized via condensation of aromatic aldehydes with a thieno-pyrimidinone precursor. Substituents include benzylideneamino, chlorobenzylideneamino, and hydroxybenzylideneamino groups. Higher yields (62–92%) compared to oxadiazole-containing analogues due to simpler reaction conditions .

Thieno-triazolopyrimidinones (e.g., 4a–d from ): Feature triazole rings fused to the pyrimidinone core. Demonstrated moderate anti-inflammatory and excellent analgesic activity, suggesting the core’s versatility in drug design .

Microwave-synthesized thieno[3,4-d]pyrimidinones (): Prepared via microwave-assisted condensation of aldehydes and thioglycolic acid. Reduced reaction time (6–9 minutes) compared to traditional reflux methods .

Sulfanylidene-substituted derivatives (e.g., ):

  • Include a sulfanylidene group at position 2 and phenyl substituents.
  • Lower solubility due to hydrophobic phenyl groups compared to the pyridine-oxadiazole system in the target compound .
Structural Comparison Table:
Feature Target Compound 4a–4h () Thieno-triazolopyrimidinones () Microwave-synthesized ()
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Triazolo[4,3-a]pyrimidin-5-one Thieno[3,4-d]pyrimidin-4-one
Position 3 Substituent Cyclopropyl Arylideneamino Isopropyl/methyl Methylpropyl
Position 2 Substituent Oxadiazole-methylsulfanyl None (condensed ring) Sulfanyl/sulfanylidene Thiazolidin-3-yl
Synthetic Yield Not reported 62–92% Moderate (exact data not provided) High (microwave-assisted)
Biological Activity Not reported Unspecified Analgesic/anti-inflammatory Unspecified

Functional Group Impact on Properties

  • Cyclopropyl vs. Arylideneamino (): The cyclopropyl group in the target compound likely improves metabolic stability compared to the labile Schiff base (arylideneamino) in compounds 4a–4h.
  • Oxadiazole vs.
  • Sulfanyl Linker vs. Direct Fusion (): The sulfanyl linker increases conformational flexibility, which may improve solubility but reduce target specificity compared to fused-ring systems.

Biological Activity

3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound combines a thieno[3,2-d]pyrimidin-4-one core with a cyclopropyl group and a 1,2,4-oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure

PropertyDescription
IUPAC Name 3-cyclopropyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Molecular Formula C17H13N5O2S2
Molecular Weight 393.44 g/mol
InChI Key InChI=1S/C17H13N5O2S2/c23...

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,2-d]pyrimidin-4-one Core : Achieved through cyclization of appropriate precursors.
  • Introduction of Cyclopropyl Group : Utilizes cyclopropyl halides in nucleophilic substitution reactions.
  • Attachment of 1,2,4-Oxadiazole Moiety : Formed via the reaction of hydrazides with nitriles under oxidative conditions.
  • Final Assembly : Coupling the thieno core with the oxadiazole moiety using a sulfanyl linker.

Antimicrobial Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:

  • Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Specific derivatives demonstrated minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Analogues have been evaluated against cancer cell lines with promising results indicating inhibition of cell proliferation .
  • Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell growth .

Antiviral and Antiparasitic Activity

Emerging data suggests that compounds similar to 3-cyclopropyl derivatives may possess antiviral and antiparasitic properties:

  • Some derivatives have shown inhibitory effects on Plasmodium falciparum, indicating potential as antimalarial agents .
  • The mechanism of action may involve inhibition of enzymes critical for parasite survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis, revealing MICs as low as 4 µM for some compounds .
  • Anticancer Screening : In vitro testing against human cancer cell lines demonstrated that certain derivatives inhibited proliferation at concentrations significantly lower than traditional chemotherapy agents .

Q & A

Basic Question: What are the key synthetic routes for preparing 3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?

Answer:
The synthesis typically involves cyclocondensation reactions and functional group modifications. For example:

  • Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2: Introduction of the cyclopropyl group at the 3-position using cyclopropane carboxylic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Step 3: Sulfanyl linkage formation via nucleophilic substitution between a 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-methanethiol intermediate and the halogenated pyrimidinone intermediate .
    Key Reagents: DCC, thiourea derivatives, and pyridinyl-oxadiazole precursors.

Advanced Question: How can synthetic protocols be optimized to improve yield and purity of the target compound?

Answer:
Optimization strategies include:

  • Temperature Control: Lowering reaction temperatures during cyclopropane group introduction to minimize side reactions (e.g., ring-opening) .
  • Catalyst Screening: Using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity in oxadiazole functionalization .
  • Purification Techniques: Employing column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate high-purity intermediates .

Basic Question: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

  • 1H/13C NMR: Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 1.2–1.5 ppm (cyclopropyl protons) validate substituent positions .
  • X-ray Crystallography: Confirms planarity of the thienopyrimidinone core and spatial orientation of the oxadiazole-pyridine moiety .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ = 453.12 Da) .

Basic Question: What are the key structural features influencing this compound’s bioactivity?

Answer:

  • Core Motif: The thieno[3,2-d]pyrimidin-4-one scaffold enables π-π stacking with biological targets .
  • Oxadiazole-Pyridine Moiety: Enhances hydrogen bonding and charge transfer interactions, critical for enzyme inhibition .
  • Cyclopropyl Group: Increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacological properties?

Answer:
SAR-driven modifications include:

Modification Impact Reference
Replacement of cyclopropyl with bulkier groups (e.g., adamantyl)Improves target binding affinity but may reduce solubility
Substitution of oxadiazole with triazoleRetains hydrogen bonding but alters pharmacokinetics
Introduction of electron-withdrawing groups on pyridineEnhances enzyme inhibition potency

Advanced Question: What mechanistic studies are recommended to elucidate its pharmacological activity?

Answer:

  • Enzyme Inhibition Assays: Use recombinant kinases (e.g., EGFR or MAPK) to measure IC50 values via fluorescence polarization .
  • Molecular Dynamics Simulations: Analyze binding stability of the compound with ATP-binding pockets over 100-ns trajectories .
  • Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines .

Advanced Question: How to address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Answer:

  • Standardize Assay Conditions: Control variables like ATP concentration (e.g., 10 µM for kinase assays) and incubation time .
  • Validate Target Specificity: Use CRISPR/Cas9 knockout models to confirm on-target effects .
  • Cross-Validate with Orthogonal Methods: Compare fluorescence-based assays with radiometric or SPR (surface plasmon resonance) data .

Basic Question: What analytical methods are used to quantify this compound in biological matrices?

Answer:

  • HPLC-UV: C18 column, mobile phase: acetonitrile/0.1% formic acid (60:40), retention time ~8.2 min .
  • LC-MS/MS: MRM transition m/z 453→310 for quantification in plasma with LLOQ of 1 ng/mL .

Advanced Question: How can computational modeling predict metabolic pathways and toxicity?

Answer:

  • ADMET Prediction Tools: Use Schrödinger’s QikProp or SwissADME to estimate logP (∼2.8) and CYP450 inhibition .
  • Docking Studies: Glide or AutoDock Vina to identify potential reactive metabolites (e.g., epoxide formation via CYP3A4) .
  • In Silico Toxicity Screening: ProTox-II to predict hepatotoxicity risk based on structural alerts .

Advanced Question: What experimental design limitations arise in studying this compound’s stability?

Answer:

  • Degradation Under Ambient Conditions: Organic degradation observed after 9 hours in aqueous solutions at 25°C; stabilize with continuous cooling (4°C) .
  • Photoisomerization Risk: Protect from light using amber vials during storage and experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.